Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-
CAS No.:
Cat. No.: VC17511444
Molecular Formula: C20H29NO5
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H29NO5 |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | [4-hydroxy-3-[(1R,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]phenyl] 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C20H29NO5/c1-19(2,3)17(23)25-13-7-8-16(22)15(10-13)14-9-12(14)11-21-18(24)26-20(4,5)6/h7-8,10,12,14,22H,9,11H2,1-6H3,(H,21,24)/t12-,14+/m0/s1 |
| Standard InChI Key | KQCCHRPWEWFUDP-GXTWGEPZSA-N |
| Isomeric SMILES | CC(C)(C)C(=O)OC1=CC(=C(C=C1)O)[C@@H]2C[C@H]2CNC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)C(=O)OC1=CC(=C(C=C1)O)C2CC2CNC(=O)OC(C)(C)C |
Introduction
Structural Analysis and Molecular Characteristics
Core Molecular Architecture
The compound features a 2,2-dimethylpropanoic acid (pivalic acid) backbone esterified to a 4-hydroxyphenyl group . The ester linkage connects to a cyclopropyl ring substituted with a Boc-protected [(1,1-dimethylethoxy)carbonyl] amino methyl group at the (1R,2R) stereochemical positions. Key structural components include:
Molecular Formula: C<sub>20</sub>H<sub>29</sub>NO<sub>5</sub>
Molecular Weight: 363.45 g/mol.
Stereochemical Considerations
The (1R,2R) configuration of the cyclopropyl ring dictates spatial orientation, impacting interactions with chiral biological targets. This stereochemistry is critical for maintaining the compound’s role as a synthetic intermediate in enantioselective reactions.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves three key steps:
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Cyclopropyl Ring Formation: Likely via cycloaddition reactions, such as the Simmons–Smith reaction, to generate the strained cyclopropane structure.
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Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions.
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Esterification: Coupling the pivalic acid derivative with 4-hydroxyphenol using carbodiimide-based reagents (e.g., DCC/DMAP) .
Challenges and Optimization
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Cyclopropane Stability: The ring’s strain necessitates low-temperature conditions during synthesis to prevent ring-opening.
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Boc Deprotection Risks: Acidic conditions required for Boc removal could hydrolyze the ester linkage, requiring precise pH control.
Functional Applications and Biological Relevance
Role in Peptide Synthesis
The Boc group serves as a temporary protecting agent for amines, enabling stepwise solid-phase peptide synthesis (SPPS). Deprotection with trifluoroacetic acid (TFA) yields free amines for subsequent coupling.
Comparative Analysis with Structural Analogs
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